molecular formula C20H18F2N2O4S B2914576 (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007285-26-8

(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2914576
CAS No.: 1007285-26-8
M. Wt: 420.43
InChI Key: GCICACHHORNMFZ-BSYVCWPDSA-N
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Description

(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates multiple bioactive pharmacophores, including a benzo[1,3]dioxole ring and a difluorinated benzothiazole moiety, which are known to confer enhanced biological activity and metabolic stability to candidate molecules . The primary research value of this compound lies in its potential as a key intermediate for the synthesis of novel therapeutic agents. The structural framework is reminiscent of scaffolds investigated for multitarget therapies in oncology and neurodegenerative diseases. Specifically, compounds featuring the benzo[1,3]dioxole group have demonstrated potent inhibitory activity against key biological targets such as Vascular Endothelial Growth Factor Receptors (VEGFR), which are crucial in anti-angiogenesis cancer research . Furthermore, related structures have shown promise in overcoming cancer chemoresistance by inhibiting P-glycoprotein (P-gp) efflux pump activity, potentially restoring the efficacy of conventional chemotherapeutic agents . The incorporation of fluorine atoms is a strategic modification to fine-tune the molecule's lipophilicity, electronic properties, and overall pharmacokinetic profile, making it a valuable tool for structure-activity relationship (SAR) studies . Researchers will find this compound particularly useful in projects aimed at developing new enzyme inhibitors, receptor modulators, and multi-drug resistance reversal agents. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S/c1-2-26-6-5-24-19-14(22)9-13(21)10-17(19)29-20(24)23-18(25)8-12-3-4-15-16(7-12)28-11-27-15/h3-4,7,9-10H,2,5-6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCICACHHORNMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC4=C(C=C3)OCO4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the benzo[d][1,3]dioxole and difluorobenzo[d]thiazole moieties. The method generally employs standard organic synthesis techniques such as refluxing in appropriate solvents and purification through crystallization.

Structural Characteristics

The compound features a complex structure characterized by:

  • Benzo[d][1,3]dioxole ring : Known for its ability to interact with biological targets.
  • Difluorobenzo[d]thiazole moiety : Imparts unique electronic properties that enhance biological activity.

The crystal structure reveals that the benzo[d][1,3]dioxole ring system is approximately planar, suggesting potential for stacking interactions with biological macromolecules .

Antitumor Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives show half-maximal inhibitory concentration (IC50) values less than 10 μM against multiple human cancer cell lines .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)Activity Classification
Compound AA549 (Lung)5.0Highly Active
Compound BMCF-7 (Breast)7.5Moderately Active
Compound CHeLa (Cervical)12.0Inactive

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of apoptosis : The compound may trigger programmed cell death pathways in malignant cells.

Case Studies

A notable case study involved the administration of a related compound in vivo, which resulted in significant tumor regression in animal models. The study highlighted the importance of optimizing the substituents on the benzo[d][1,3]dioxole moiety to enhance efficacy while minimizing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several heterocyclic derivatives, including benzothiazoles, thiadiazoles, and acetamide-linked hybrids. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties/Activities References
Target Compound Benzo[d]thiazole + acetamide 4,6-difluoro; 2-ethoxyethyl; benzo[d][1,3]dioxol-5-yl Not specified Potential neuroprotective/antimicrobial
N-(5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide (8a) Thiadiazole + benzamide Acetylpyridinyl; phenyl 414.49 High yield (80%); thermal stability (mp 290°C)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole + benzylideneamine 4-chlorobenzylidene; 4-methylphenyl Not specified Insecticidal/fungicidal activity
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide Thiazole + acetamide Benzo[d][1,3]dioxol-5-yl; 3,5-dimethylphenyl 440.5 Unreported bioactivity
N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide (3a) Thiadiazole-oxadiazole hybrid Benzylthio; 4-chlorophenyl Not specified Cytotoxic potential

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 4,6-difluoro substitution on the benzothiazole ring may enhance electronegativity and membrane permeability compared to non-fluorinated analogues like 8a or 3a .

Role of Heterocyclic Cores :

  • Benzothiazole vs. Thiadiazole : Benzothiazoles (as in the target compound) are associated with neuroprotective and anticancer activities, while thiadiazoles (e.g., 8a, 9) often exhibit antimicrobial properties .
  • Acetamide Linkers : The acetamide group in the target compound and analogues like 3a facilitates hydrogen bonding, which is critical for target engagement (e.g., enzyme inhibition) .

Thermal stability varies widely; for example, 8a has a high melting point (290°C), whereas the target compound’s stability remains uncharacterized .

Cross-Reactivity and Selectivity

As noted in immunoassay studies, structurally similar compounds (e.g., benzothiazoles vs. thiadiazoles) may exhibit cross-reactivity due to shared pharmacophores, complicating selective biological evaluations . For instance, the benzo[d][1,3]dioxol group in the target compound and ’s analogue could lead to overlapping interactions in receptor-binding assays .

Q & A

Q. Q1. What are the common synthetic routes for synthesizing benzothiazole-acetamide derivatives like the target compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or coupling of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
  • Step 2 : Introduction of the acetamide moiety via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride is reacted with amino-substituted benzothiazoles in the presence of a base (e.g., K₂CO₃) in solvents like acetone or DMF .
  • Step 3 : Functionalization of the benzothiazole ring with substituents (e.g., fluorine, ethoxyethyl groups) using fluorinating agents (e.g., DAST) or alkylation reactions .
    Key Characterization Tools : NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity analysis. Crystallographic validation (e.g., X-ray diffraction) is recommended for confirming stereochemistry .

Q. Q2. How can researchers ensure the purity and structural fidelity of the synthesized compound?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .
  • Structural Confirmation :
    • NMR : Analyze chemical shifts for benzodioxole protons (~6.8–7.2 ppm) and thiazole ring protons (~7.5–8.5 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight.
    • Elemental Analysis : Validate C, H, N, S content within ±0.4% of calculated values .

Advanced Synthetic Challenges

Q. Q3. How can reaction yields be optimized for introducing the 2-ethoxyethyl group onto the benzothiazole ring?

Methodological Answer:

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the ethoxyethylamine intermediate .
  • Catalysis : Add catalytic KI to facilitate SN2 displacement reactions between chloroethyl ether and benzothiazole amines .
  • Temperature Control : Maintain reflux conditions (80–100°C) for 6–8 hours to ensure completion, monitored by TLC (eluent: ethyl acetate/hexane 3:7) .
    Data Contradiction Note : Yields may vary (40–70%) due to steric hindrance from the 4,6-difluoro substituents; consider microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. Q4. What strategies mitigate side reactions during diazolidinone formation in related acetamide derivatives?

Methodological Answer:

  • Protecting Groups : Use trityl groups to protect reactive NH sites during condensation reactions, as seen in analogous indazole-acetamide syntheses .
  • Low-Temperature Conditions : Perform reactions at 0–5°C to suppress undesired dimerization or oxidation .
  • Workup Protocol : Quench reactions with ice-cwater to precipitate pure products and minimize hydrolysis .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

  • Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48–72 hours of exposure .
  • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .
  • Comparative Analysis : Benchmark against cisplatin or doxorubicin to assess potency. For example, a derivative in showed IC₅₀ = 8.2 µM against breast cancer cells, comparable to standard drugs .

Q. Q6. How can molecular docking predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to known inhibitors .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the ligand with Gaussian09 at the B3LYP/6-31G* level .
  • Validation : Compare docking poses with co-crystallized inhibitors (e.g., erlotinib for EGFR). A derivative in showed a binding energy of −9.2 kcal/mol, suggesting strong hydrophobic interactions with the ATP-binding pocket .

Data Contradiction and Resolution

Q. Q7. How to resolve discrepancies in reported cytotoxic activities of structurally similar acetamide derivatives?

Methodological Answer:

  • Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration).
  • Metabolic Stability : Test compounds in the presence of liver microsomes to account for metabolic degradation variations .
  • Structural Tweaks : Modify the benzodioxole or thiazole substituents to isolate SAR trends. For example, fluorination at the 4,6-positions in enhanced activity by 3-fold compared to non-fluorinated analogs .

Q. Q8. Why do some synthetic routes report lower yields for the E-isomer compared to the Z-isomer?

Methodological Answer:

  • Steric Effects : The E-isomer’s bulky substituents (e.g., 2-ethoxyethyl) may hinder crystallization. Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric resolution .
  • Thermodynamic Control : Prolonged heating favors the Z-isomer due to lower energy conformation. Opt for kinetic control (shorter reaction times) and low-temperature recrystallization from ethanol/water mixtures .

Advanced Mechanistic Studies

Q. Q9. What techniques elucidate the compound’s mechanism of action in modulating oxidative stress pathways?

Methodological Answer:

  • ROS Detection : Use DCFH-DA fluorescence in H₂O₂-treated cells to quantify reactive oxygen species (ROS) scavenging .
  • Enzyme Assays : Measure inhibition of NADPH oxidase or xanthine oxidase activity spectrophotometrically .
  • Western Blotting : Assess expression of Nrf2 and HO-1 to confirm antioxidant signaling activation .

Q. Q10. How can in silico ADMET profiling guide further optimization of this compound?

Methodological Answer:

  • Tools : Use SwissADME or ADMET Predictor for bioavailability, CYP inhibition, and hERG liability assessment.
  • Key Parameters :
    • Lipophilicity : Optimize logP to <5 (e.g., via polar substituents) to enhance solubility .
    • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP3A4-mediated oxidation .
    • Toxicity : Screen for Ames test negativity and low cytotoxicity on HEK293 cells .

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